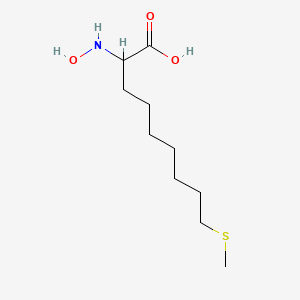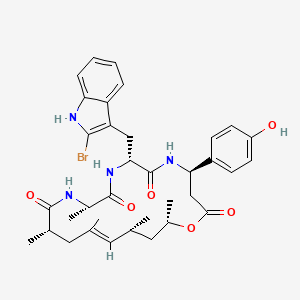
Jaspamide M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspamide M is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Aplicaciones Científicas De Investigación
Polyploidization Induction in Cells
Jaspamide, extracted from the marine sponge Hemiastrella minor, has demonstrated potential in inducing polyploidization in HL-60 cells, a type of leukemia cells. It shows antiproliferative activity and increases in CD4 and CD14 surface expression, leading to a significant increase in multinuclear cells and enlarged nuclei. This suggests its potential application in understanding cell division and cancer research (Nakazawa et al., 2001).
Actin Organization Alteration
Jaspamide's ability to dramatically reorganize actin in cells has been noted. In HL-60 cells and human monocytes, it causes actin to form focal aggregates rather than its typical fibrous network. This reorganization impacts cellular processes like cell migration, yet interestingly, does not affect functions such as phagocytosis or respiratory burst activity. This finding is pivotal for understanding the molecular mechanisms of actin in cell motility and immune response (Fabian et al., 1999).
Nonpeptide Mimetics of Jaspamide
Research has focused on developing nonpeptide mimetics of Jaspamide to investigate its structure-activity relationship further. This work is significant in understanding the molecular basis of Jaspamide's biological activities and opens pathways for developing novel therapeutic agents with similar properties (Kahn et al., 2009).
Apoptosis Induction
Jaspamide has been shown to induce apoptosis, or programmed cell death, in HL-60 leukemia cells. This process is accompanied by the expression of neutral endopeptidase/CD10 on the surface of apoptotic cells. Understanding this mechanism can provide insights into the pathways of cell death and the potential therapeutic application of Jaspamide in treating leukemia (Cioca & Kitano, 2002).
Effects on Human Cardiomyocyte Function
Jaspamide's impact on cardiac ion channel activity and human cardiomyocyte function has been a topic of study. This research is crucial in understanding its cardiotoxic effects and guides the development of safer antitumor drugs (Schweikart et al., 2013).
Derivatives of Jaspamide
Several studies have focused on identifying new derivatives of Jaspamide with varying biological activities, particularly in their cytotoxic effects and potential as antitumor agents. This research contributes to the discovery of new compounds with potential therapeutic applications (Ebada et al., 2009).
Propiedades
Nombre del producto |
Jaspamide M |
|---|---|
Fórmula molecular |
C35H43BrN4O6 |
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1 |
Clave InChI |
MCCCWOHEVPWUGJ-PKWVKXEBSA-N |
SMILES isomérico |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES canónico |
CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



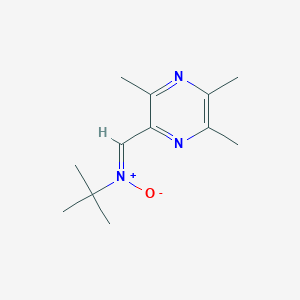
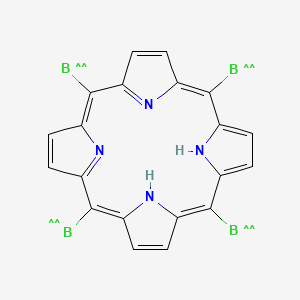
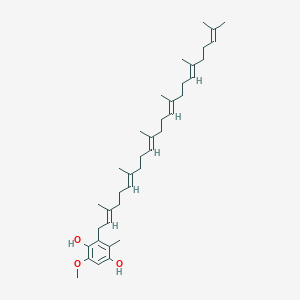
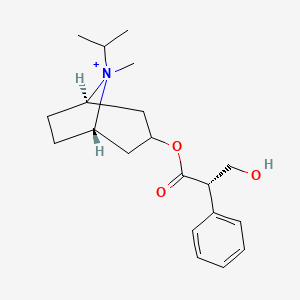

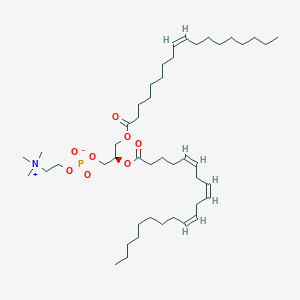
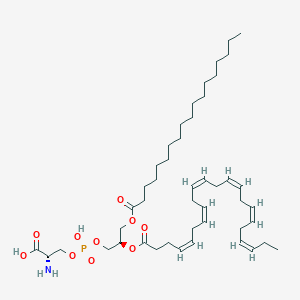
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)

